

# Technical Support Center: Optimizing Adhesion of Chromium-Nickel Coatings on Steel

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: chromium;nickel

CAS No.: 90620-98-7

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the adhesion of chromium-nickel coatings on steel substrates. Adhesion is a critical factor in the performance and longevity of metallic coatings, preventing issues such as delamination, corrosion, and premature failure.

## Troubleshooting Guide

This guide addresses common issues encountered during the chromium-nickel plating process that can lead to poor adhesion.

### Issue 1: Poor Adhesion or Peeling of the Coating

Poor adhesion, often observed as peeling or flaking of the chromium-nickel layer, is a frequent challenge. This can manifest immediately after plating or after a period of service.

### Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor adhesion of chromium-nickel coatings on steel?

A1: The most common causes of poor adhesion are inadequate surface preparation, the presence of surface contaminants, and improper plating parameters.[1][2][3] Surface contaminants like oils, greases, and oxides act as a barrier, preventing a strong bond between the steel substrate and the coating.[2][4][5] Additionally, incorrect current density or temperature during the electroplating process can lead to high internal stress in the coating, causing it to peel.[1]

Q2: How can I tell if my surface preparation is adequate?

A2: A simple and effective method to check for adequate surface preparation is the "water break test." After the final cleaning and rinsing steps, a continuous, unbroken film of water should remain on the surface for at least 30 seconds. If the water beads up or separates, it indicates the presence of residual oils or other hydrophobic contaminants, and further cleaning is necessary.

Q3: What is a "nickel strike" and is it necessary for plating on steel?

A3: A nickel strike is a very thin, initial layer of nickel deposited onto the substrate before the main nickel and chromium plating layers.[6][7] For steel, especially stainless and high-alloy steels, a nickel strike is crucial.[8] It serves to activate the surface, remove passive oxide layers, and provide a fresh, active surface for subsequent layers to adhere to, significantly improving bond strength.[6][8][9]

## Issue 2: Blistering or Bubbling of the Coating

Blisters or bubbles are localized areas of delamination that appear as raised bumps on the coating surface. These can form during or after the plating process and are indicative of poor adhesion in those specific areas.

## Frequently Asked Questions (FAQs)

Q1: What causes blistering in chromium-nickel coatings?

A1: Blistering is often caused by trapped contaminants, such as solvents or cleaning residues, on the substrate surface.[10][11] These contaminants can vaporize during subsequent processing or service, creating pressure that lifts the coating.[10] Another common cause is hydrogen entrapment within the coating during the plating process, which can later diffuse and

form bubbles.[12] Osmotic blistering can also occur due to the presence of water-soluble salts on the substrate.[10][11]

Q2: Can the temperature of the plating bath affect blistering?

A2: Yes, temperature fluctuations can contribute to blistering.[1] A plating bath that is too cold can increase the internal stress of the deposit, while a bath that is too hot can lead to the breakdown of organic additives, which can co-deposit and cause adhesion problems.

Q3: How do I differentiate between blistering and bubbling?

A3: While often used interchangeably, blistering is typically a result of moisture or solvent entrapment leading to osmotic pressure, whereas bubbling is more often caused by the expansion of trapped gases, such as hydrogen.[10] From a practical standpoint, both indicate a localized adhesion failure that needs to be addressed through improved surface preparation and process control.

## Data Presentation

Table 1: Typical Parameters for Surface Preparation of Steel

Parameter	Alkaline Cleaning	Acid Pickling (Hydrochloric Acid)	Nickel Strike (Wood's Bath)
Concentration	Varies by formulation	10-15% HCl[1]	Nickel Chloride: 240 g/L, Hydrochloric Acid: 125 mL/L[7]
Temperature	50-70 °C[13]	Room Temperature	Room Temperature (20-30°C)[7]
Time	3-5 minutes[13]	30 seconds - 2 minutes[1]	30 seconds - 2 minutes[7]
Current Density	N/A (Soak) or Electrolytic	N/A	2-4 A/dm <sup>2</sup> [7]

Table 2: Adhesion Testing Methods for Metallic Coatings (Based on ASTM B571)

Test Method	Description	Application
Bend Test	The coated sample is bent over a mandrel. The coating is inspected for flaking or peeling.[14]	Suitable for parts that will be formed after plating.
Chisel-Knife Test	A chisel or knife is used to attempt to lift the coating.[14][15]	Used for thicker or harder coatings.[15]
Burnishing Test	The coated surface is rubbed with a hard object. Detachment indicates poor adhesion.[14]	Useful for decorative or soft deposits.
Heat-Quench Test	The coated part is heated and then rapidly cooled in water to induce thermal shock.	Recommended for parts that will be exposed to high temperatures.
Pull-Off Test	A loading fixture (dolly) is glued to the coating surface, and a perpendicular force is applied to pull the coating off.[15][16]	Provides a quantitative measure of adhesion strength.
Cross-Cut/Tape Test	A lattice pattern is cut into the coating, and adhesive tape is applied and then removed. The amount of coating removed is assessed.[15][17]	Commonly used for thinner coatings.

## Experimental Protocols

### Protocol 1: Standard Surface Preparation of Steel for Chromium-Nickel Plating

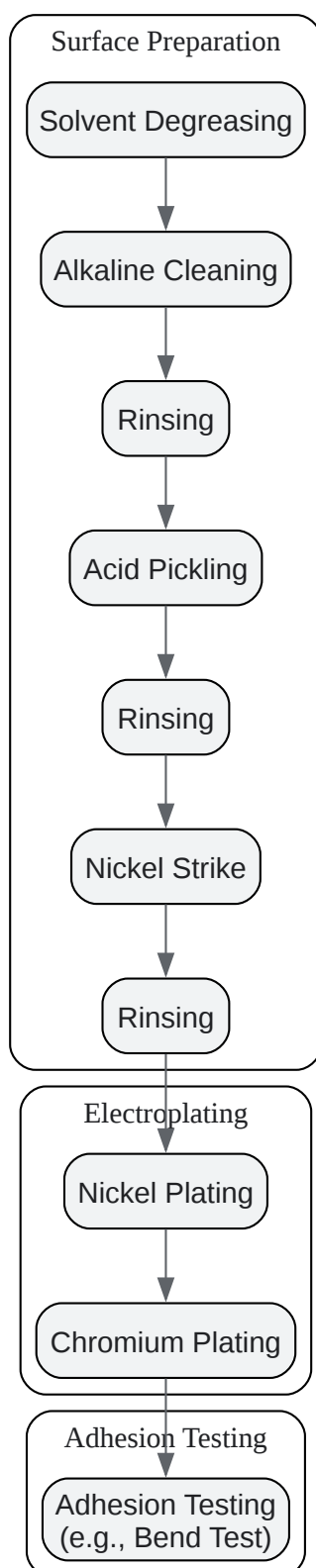
- Solvent Degreasing: Immerse the steel substrate in an organic solvent (e.g., industrial gasoline) to remove heavy oils and greases.[13]
- Alkaline Cleaning: Immerse the degreased substrate in a heated alkaline cleaning solution (see Table 1 for typical parameters) to remove any remaining organic films.[13][18]

- Rinsing: Thoroughly rinse the substrate with deionized water to remove all traces of the alkaline cleaner.
- Acid Pickling: Immerse the cleaned substrate in a hydrochloric acid solution (see Table 1) to remove any rust or oxide scale and to activate the surface.[1][13]
- Rinsing: Thoroughly rinse the substrate with deionized water.
- Nickel Strike: Immediately transfer the substrate to a Wood's nickel strike bath and apply the recommended current density for the specified time (see Table 1).[6]
- Rinsing: Thoroughly rinse the substrate with deionized water before proceeding to the main nickel and chromium plating steps.

#### Protocol 2: Qualitative Adhesion Testing - Bend Test (ASTM B571)

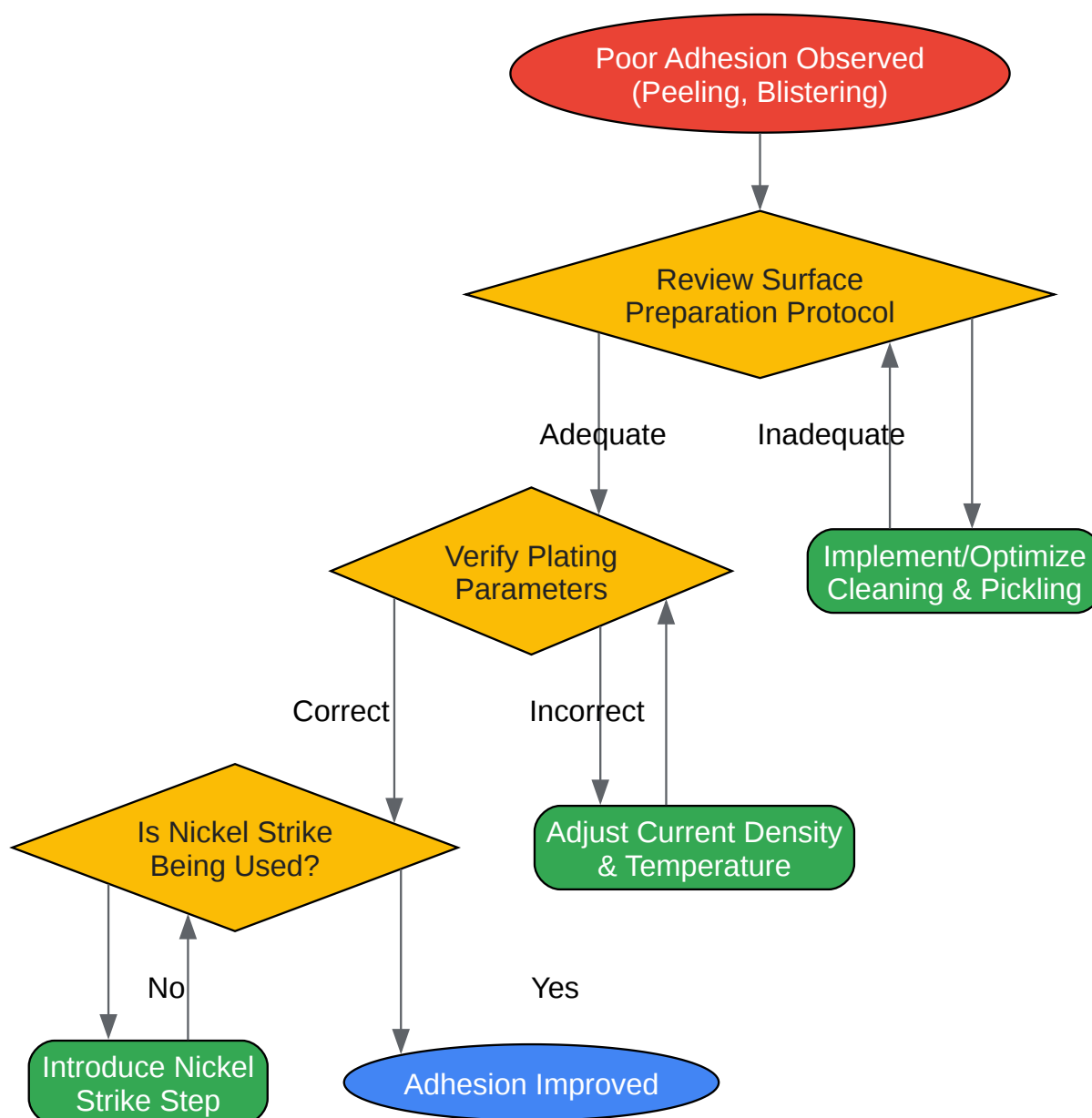
- Sample Preparation: Obtain a representative coated steel sample.
- Bending: Bend the sample 180 degrees over a mandrel with a diameter appropriate for the substrate thickness.
- Inspection: Examine the bent area under magnification for any signs of the coating flaking, peeling, or cracking.
- Interpretation: Cracks in the coating are not necessarily indicative of poor adhesion unless the coating can be lifted from the substrate with a sharp object.[14] Any lifting or peeling of the coating signifies an adhesion failure.

## Visualizations



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Caption: Experimental workflow for chromium-nickel plating on steel.



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- To cite this document: BenchChem. [Technical Support Center: Optimizing Adhesion of Chromium-Nickel Coatings on Steel]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14356596/docs#technical-support-center-optimizing-adhesion-of-chromium-nickel-coatings-on-steel>]

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